molecular formula C14H15N5O B12802618 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-16-4

6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12802618
CAS No.: 133627-16-4
M. Wt: 269.30 g/mol
InChI Key: RDAHOUGZNADMQV-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic heterocycle with a complex fused-ring system. Its molecular formula is C₁₄H₁₅N₅O, featuring four nitrogen atoms distributed across a bicyclic diazepine core fused with additional aromatic rings. The structure includes a 2-ethyl and 9-methyl substitution, an amino group at position 6, and a ketone at position 10. Crystallographic studies of related compounds (e.g., ) suggest that such structures often exhibit planar regions stabilized by intramolecular hydrogen bonding and π-π interactions .

Properties

CAS No.

133627-16-4

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H15N5O/c1-3-19-12-10(5-4-6-16-12)14(20)18(2)11-7-9(15)8-17-13(11)19/h4-8H,3,15H2,1-2H3

InChI Key

RDAHOUGZNADMQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC(=C3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multi-step organic synthesis. One common approach is to start with a suitable precursor that contains the core ring structure. This precursor can then be modified through a series of reactions, such as nitration, reduction, and cyclization, to introduce the necessary functional groups and complete the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be carried out in large reactors.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-microbial activity.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to trigger a signaling cascade.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Structural Differences References
6-Amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[...]-10-one (Target Compound) C₁₄H₁₅N₅O 6-NH₂, 2-C₂H₅, 9-CH₃, 10-ketone Reference structure -
13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[...]-10-one C₁₄H₁₃BrN₄O 13-Br instead of 6-NH₂ Bromine substitution at position 13; reduced nitrogen count
13-Amino-9-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-10-one C₁₃H₁₃N₃O₂ 2-Oxa substitution, 13-NH₂ Oxygen replaces one nitrogen in the diazepine ring; amino group at position 13
Eslicarbazepine acetate C₁₇H₁₈N₂O₃ Carbamoyl and acetate groups Larger tricyclic core with carboxamide and ester functionalities
10-[4-(Benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[...]-12-one C₂₈H₂₈N₂O₂ Benzyloxy-phenyl, tetramethyl groups Expanded substitution pattern with benzyloxy and methyl groups

Key Findings:

The oxa-analog (C₁₃H₁₃N₃O₂) replaces a nitrogen with oxygen, increasing polarity and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Derivatives like eslicarbazepine acetate are synthesized via multistep routes involving cyclocondensation and acetylation, similar to methods used for the target compound .

Crystallographic Data :

  • Related tricyclic compounds (e.g., pyrenyl derivatives in ) show planar aromatic systems with C–H⋯O hydrogen bonds stabilizing crystal packing, a feature likely shared by the target compound .

Biological Activity

6-Amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex heterocyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
  • Molecular Formula : C14H16N4O
  • Molecular Weight : 284.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple nitrogen atoms in its structure allows it to participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activity and cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors modulating neurotransmitter release or other signaling molecules.
  • Antioxidant Activity : The tetrazole ring could contribute to radical scavenging properties.

Biological Activity

Research on the biological activity of 6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of tetrazole compounds showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens:

  • Research Findings : Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AnticancerHeLa Cells10 - 50Inhibition of cell proliferation
AntimicrobialStaphylococcus aureus5 - 20Zone of inhibition observed
Enzyme InhibitionAcetylcholinesterase1 - 100Competitive inhibition noted

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Studies : In vivo studies have indicated that at high doses (≥250 mg/kg), significant alterations in hematological parameters were observed without histopathological changes in vital organs .

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